(1R)-Chrysanthemolactone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context
(1R)-Chrysanthemolactone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone is a monoterpenoid lactone that has been identified in a select number of plant species. As a member of the diverse terpenoid family, it holds potential for further scientific investigation due to the wide range of biological activities exhibited by similar compounds. This technical guide provides a comprehensive overview of the known natural sources of (1R)-Chrysanthemolactone, outlines a representative experimental protocol for its isolation, and discusses its biosynthetic origins and the broader biological activities of related compounds.
Natural Sources of (1R)-Chrysanthemolactone
(1R)-Chrysanthemolactone has been primarily isolated from plants belonging to the Asteraceae family, a large and diverse family of flowering plants. The identified sources include:
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Dendranthema indicum : This species, a type of chrysanthemum, is a known source of (1R)-Chrysanthemolactone. Chrysanthemums are rich in various sesquiterpenoids, and different species have been found to contain a wide array of these compounds, some with demonstrated anti-inflammatory, antibacterial, and antitumor activities.[1][2]
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Laggera alata : This plant, also a member of the Asteraceae family, has been reported to contain (1R)-Chrysanthemolactone. Laggera alata is used in traditional medicine and has been investigated for its hepatoprotective and anti-inflammatory properties, which are often attributed to its flavonoid and terpenoid constituents.[3][4][5]
Quantitative Data
As of the latest literature review, specific quantitative data regarding the concentration of (1R)-Chrysanthemolactone in Dendranthema indicum and Laggera alata has not been published. However, to provide a reference for researchers, the following table presents data on the yield of other sesquiterpene lactones from a representative member of the Asteraceae family, Cichorium intybus (chicory). This data is intended to offer a general understanding of the potential yields that might be expected when working with similar compounds in this plant family.
| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |
| 11,13-dihydrolactucin (DHLc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 642.3 ± 76.3 mg | [6] |
| Lactucin (B167388) (Lc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 175.3 ± 32.9 mg | [6] |
Note: The yields presented above are for different sesquiterpene lactones from a different plant and should be considered as a general reference only.
Experimental Protocols
A detailed experimental protocol for the specific isolation of (1R)-Chrysanthemolactone is not available in the published literature. However, the following is a representative protocol for the extraction and isolation of sesquiterpene lactones from a member of the Asteraceae family, which can be adapted by researchers. This protocol is based on the successful isolation of lactucin and 11,13-dihydrolactucin from Cichorium intybus roots.[6]
Representative Protocol: Isolation of Sesquiterpene Lactones from Asteraceae
1. Plant Material Preparation:
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Air-dry the plant material (e.g., flowers, leaves, or roots) at room temperature.
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Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
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Perform maceration of the powdered plant material with a suitable solvent. For the isolation of lactones from chicory roots, water maceration (17 hours at 30°C) was found to be effective for the hydrolysis of conjugated forms and increased yield of free lactones.[6]
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Alternatively, maceration with organic solvents such as methanol (B129727) or ethanol (B145695) can be employed.
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Filter the extract to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Liquid-Liquid Partitioning:
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Suspend the concentrated crude extract in water.
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Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to fractionate the extract based on compound polarity. Sesquiterpene lactones are often found in the dichloromethane or ethyl acetate fractions.
4. Chromatographic Purification:
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Subject the fraction containing the target lactones to column chromatography over silica (B1680970) gel.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
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Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate the pure compound.
5. Structure Elucidation:
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Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm its structure as (1R)-Chrysanthemolactone.
Biosynthesis and Biological Context
(1R)-Chrysanthemolactone is a monoterpenoid, and its biosynthesis in plants follows the general terpenoid biosynthesis pathway.
Terpenoid Biosynthesis Pathway
Terpenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8][9] In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[7][8] Monoterpenes, such as chrysanthemolactone, are typically synthesized in the plastids via the MEP pathway.
Biological Activities of Related Compounds
While specific biological activities of (1R)-Chrysanthemolactone have not been extensively reported, the broader classes of compounds to which it belongs, namely monoterpenoid and sesquiterpenoid lactones, are known for a wide range of pharmacological effects.
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Sesquiterpene Lactones from Chrysanthemum Species : Many sesquiterpene lactones isolated from various Chrysanthemum species have demonstrated significant anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral activities.[1][2] The presence of an α-methylene-γ-butyrolactone moiety is often associated with their biological activity.[1]
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Iridoid Lactones : Iridoids, another class of monoterpenoids, exhibit diverse pharmacological properties including neuroprotective, anti-inflammatory, hepatoprotective, and cardio-protective effects.[10][11]
The structural features of (1R)-Chrysanthemolactone suggest that it may possess similar biological activities, making it a compound of interest for further pharmacological screening and drug discovery efforts.
Conclusion
(1R)-Chrysanthemolactone is a naturally occurring monoterpenoid found in Dendranthema indicum and Laggera alata. While quantitative data on its abundance is currently limited, this guide provides a framework for its isolation based on established methods for similar compounds from the Asteraceae family. The biosynthetic pathway for monoterpenoids provides a basis for understanding its formation in plants. The known biological activities of related lactones highlight the potential of (1R)-Chrysanthemolactone as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Properties of Laggera alata Extract and its Principle Components Against d-Galactosamine-Injured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effect of total flavonoids from Laggera alata against carbon tetrachloride-induced injury in primary cultured neonatal rat hepatocytes and in rats with hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openlib.tugraz.at [openlib.tugraz.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
